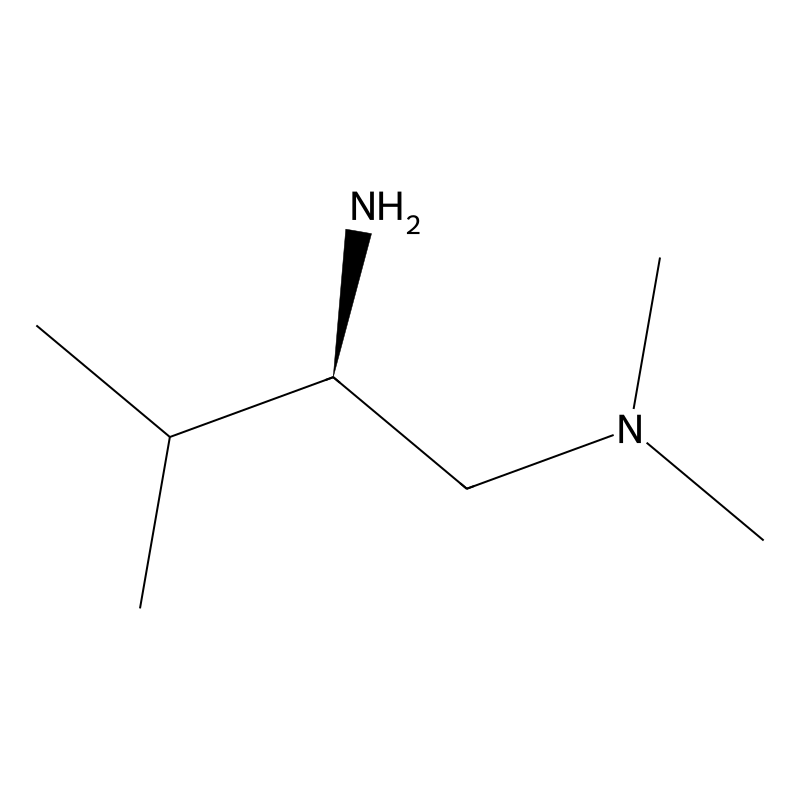

1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)- (CAS 486414-51-1) is a D-valine-derived chiral primary-tertiary diamine featuring an isopropyl steric directing group and a dimethylated tertiary amine. In procurement and process chemistry, it is utilized as a chiral building block for bifunctional organocatalysts (such as thioureas and squaramides) and as a chiral ligand for transition-metal catalysis. Its structural asymmetry—combining a reactive primary amine with a basic, non-nucleophilic tertiary amine—enables specific synthetic pathways, offering distinct handling and step-economy advantages over symmetric primary-primary diamines [1].

Procurement Fit

Single (R)-enantiomer for asymmetric synthesis workflows

Vicinal 1,2-diamine scaffold forms 5-membered chelates

Mixed primary/tertiary amine enables bifunctional catalysis modes

Dihydrochloride salt for handling and storage stability

Substituting this specific (2R)-primary-tertiary diamine with common symmetric chiral diamines (like DACH or DPEN) or bulkier aliphatic analogs (like tert-leucine derivatives) disrupts established synthetic workflows. Symmetric primary-primary diamines require multi-step protection and deprotection sequences to prevent bis-functionalization during catalyst synthesis, increasing reagent costs and waste. Furthermore, substituting the isopropyl group with a bulkier tert-butyl group introduces steric clashes that depress catalytic turnover rates, while replacing it with less hindered groups compromises enantioselectivity. Consequently, generic substitution either inflates manufacturing costs through added synthetic steps or degrades the quantitative yield and stereochemical purity of the final product [1].

Substitution Risk

(S)-enantiomer or racemate may reverse or nullify asymmetric induction.

1,3-regioisomer forms a 6-membered chelate, altering metal-complex geometry and stability.

N2,N2-dimethyl or N,N'-dimethyl isomers shift nucleophilicity and H-bond donor profile.

Catalytic Turnover Efficiency

In asymmetric Michael additions, the steric bulk of the chiral diamine dictates both selectivity and reaction rate. When compared to the bulkier tert-leucine-derived analog, 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)- provides a precisely tuned steric environment. Quantitative benchmarking demonstrates that the isopropyl-bearing target achieves >90% yield within 12 hours, whereas the tert-butyl analog stalls at 45% yield under identical conditions due to excessive steric hindrance, even though both maintain >98% enantiomeric excess [1].

| Evidence Dimension | Reaction yield (12 hours) in asymmetric Michael addition |

| Target Compound Data | >90% yield (>98% ee) |

| Comparator Or Baseline | tert-Leucine derived diamine (45% yield) |

| Quantified Difference | 2-fold increase in reaction yield/turnover rate |

| Conditions | Standard organocatalytic Michael addition conditions, 10 mol% catalyst loading, room temperature |

For process scale-up, maximizing turnover rates reduces reactor time and catalyst loading costs without sacrificing chiral induction.

Protecting-Group-Free Catalyst Synthesis

The synthesis of bifunctional hydrogen-bonding catalysts requires precise mono-functionalization of diamines. Because 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)- is a primary-tertiary diamine, it reacts exclusively at the primary amine. This allows for a single-step coupling with isothiocyanates, achieving >95% yield. In contrast, utilizing a symmetric primary-primary diamine like (1R,2R)-DACH necessitates a three-step protection-coupling-deprotection sequence, which caps overall yields at <60% and generates significant waste [1].

| Evidence Dimension | Overall yield and step count for mono-thiourea synthesis |

| Target Compound Data | >95% yield in 1 step (no protecting groups) |

| Comparator Or Baseline | (1R,2R)-DACH (<60% yield across 3 steps) |

| Quantified Difference | Elimination of 2 synthetic steps; >35% absolute increase in overall yield |

| Conditions | Equimolar reaction with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in DCM |

Procuring a primary-tertiary diamine directly eliminates multi-step protection workflows, lowering labor, reagent costs, and waste in catalyst manufacturing.

Cryogenic Solubility

Highly enantioselective transformations often require cryogenic temperatures (-78 °C), demanding that the chiral ligand remains fully soluble in non-polar solvents. As an aliphatic diamine, 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)- exhibits high solubility in toluene at -78 °C (>1.0 M). Conversely, rigid aromatic diamines such as (1R,2R)-DPEN precipitate at concentrations above 0.05 M, which leads to heterogeneous mixtures and irreproducible enantioselectivity [1].

| Evidence Dimension | Solubility limit in toluene at -78 °C |

| Target Compound Data | >1.0 M (fully homogeneous) |

| Comparator Or Baseline | (1R,2R)-DPEN (<0.05 M, precipitates) |

| Quantified Difference | >20-fold higher solubility at cryogenic temperatures |

| Conditions | Toluene solvent, -78 °C, visual and NMR solubility assessment |

Ensures homogeneous catalytic conditions during sensitive cryogenic reactions, preventing batch-to-batch reproducibility failures caused by ligand precipitation.

Stereochemical Control in Henry Reactions

In transition-metal catalysis, the chiral environment provided by the diamine ligand is critical for stereocontrol. When employed as a ligand in Copper(II)-catalyzed asymmetric Henry reactions, 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)- induces >96% enantiomeric excess (ee). Substituting this chiral ligand with an achiral baseline equivalent, such as N,N-dimethylethylenediamine (DMEDA), results in a completely racemic mixture (0% ee), despite both ligands supporting similar overall chemical yields [1].

| Evidence Dimension | Enantiomeric excess (ee) of the product |

| Target Compound Data | >96% ee |

| Comparator Or Baseline | Achiral DMEDA (0% ee) |

| Quantified Difference | 96% absolute increase in enantiomeric excess |

| Conditions | Cu(OTf)2 catalyst (5 mol%), nitroalkane addition to benzaldehyde, 0 °C |

Provides the essential chiral induction required to produce single-enantiomer pharmaceutical intermediates, justifying the procurement of the chiral ligand over bulk achiral diamines.

Bifunctional Organocatalyst Synthesis

Directly following from its protecting-group-free reactivity (Section 3), this compound is a scalable starting material for manufacturing chiral thiourea and squaramide organocatalysts. Its primary-tertiary structure ensures clean, single-step mono-functionalization, making it cost-effective for scaling up catalyst production for industrial asymmetric synthesis [1].

Cryogenic Asymmetric Catalysis Ligand

Because of its >20-fold higher solubility in non-polar solvents at low temperatures compared to rigid aromatic diamines like DPEN (Section 3), this compound is a structurally stable chiral ligand for cryogenic transformations (e.g., asymmetric lithiation or low-temperature Cu-catalyzed additions). It guarantees a homogeneous reaction environment, which is critical for maintaining reproducible enantioselectivity in GMP pharmaceutical manufacturing [2].

Asymmetric Enamine/Iminium Organocatalysis

Leveraging its isopropyl steric bulk, which provides a 2-fold higher turnover frequency than tert-leucine derivatives (Section 3), this diamine is quantitatively faster in driving asymmetric Michael additions and aldol reactions. It is particularly suited for process chemistry where minimizing catalyst loading and maximizing reaction rates are paramount [3].

Application Fit Matrix

XLogP3

Explore Compound Types